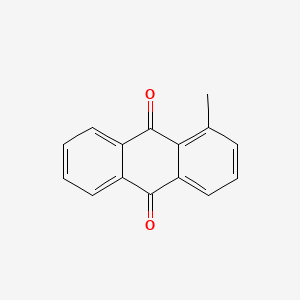![molecular formula C8H4BrN3 B13006169 5-Bromo-1H-pyrrolo[2,3-b]pyridine-2-carbonitrile](/img/structure/B13006169.png)
5-Bromo-1H-pyrrolo[2,3-b]pyridine-2-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Bromo-1H-pyrrolo[2,3-b]pyridine-2-carbonitrile is a heterocyclic organic compound with the molecular formula C7H4BrN3. It is a derivative of pyrrolopyridine, characterized by the presence of a bromine atom at the 5-position and a cyano group at the 2-position. This compound is of significant interest in medicinal chemistry due to its potential biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-1H-pyrrolo[2,3-b]pyridine-2-carbonitrile typically involves the bromination of 1H-pyrrolo[2,3-b]pyridine-2-carbonitrile. One common method includes the reaction of 1H-pyrrolo[2,3-b]pyridine-2-carbonitrile with bromine in the presence of a suitable solvent like acetic acid or dichloromethane at room temperature. The reaction proceeds via electrophilic aromatic substitution, resulting in the formation of the desired brominated product .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to ensure efficient and controlled bromination. The use of automated systems can enhance the yield and purity of the product while minimizing the risk of side reactions.
化学反应分析
Types of Reactions
5-Bromo-1H-pyrrolo[2,3-b]pyridine-2-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Coupling Reactions: It can participate in Suzuki-Miyaura or Sonogashira coupling reactions to form carbon-carbon bonds.
Reduction Reactions: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution Reactions: Typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base such as potassium carbonate.
Coupling Reactions: Palladium catalysts and bases like potassium phosphate are commonly used.
Reduction Reactions: Lithium aluminum hydride in anhydrous ether is a common reagent.
Major Products Formed
Substitution Reactions: Formation of 5-substituted pyrrolo[2,3-b]pyridine derivatives.
Coupling Reactions: Formation of biaryl or alkyne-substituted pyrrolo[2,3-b]pyridine derivatives.
Reduction Reactions: Formation of 5-amino-1H-pyrrolo[2,3-b]pyridine-2-carbonitrile.
科学研究应用
5-Bromo-1H-pyrrolo[2,3-b]pyridine-2-carbonitrile has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of kinase inhibitors, which are potential therapeutic agents for cancer treatment.
Biological Studies: The compound is studied for its interactions with various biological targets, including enzymes and receptors.
Material Science: It is used in the development of organic semiconductors and other advanced materials.
作用机制
The mechanism of action of 5-Bromo-1H-pyrrolo[2,3-b]pyridine-2-carbonitrile involves its interaction with specific molecular targets, such as kinases. The bromine atom and cyano group contribute to the binding affinity and specificity of the compound towards its targets. The compound can inhibit kinase activity by binding to the ATP-binding site, thereby blocking the phosphorylation of downstream signaling molecules .
相似化合物的比较
Similar Compounds
- 5-Bromo-7-azaindole
- 5-Bromo-1H-pyrrolo[3,2-b]pyridine
- 5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile
Uniqueness
5-Bromo-1H-pyrrolo[2,3-b]pyridine-2-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both a bromine atom and a cyano group allows for versatile chemical modifications and enhances its potential as a pharmacophore in drug discovery .
属性
分子式 |
C8H4BrN3 |
|---|---|
分子量 |
222.04 g/mol |
IUPAC 名称 |
5-bromo-1H-pyrrolo[2,3-b]pyridine-2-carbonitrile |
InChI |
InChI=1S/C8H4BrN3/c9-6-1-5-2-7(3-10)12-8(5)11-4-6/h1-2,4H,(H,11,12) |
InChI 键 |
SLJQMYNJDVTZGY-UHFFFAOYSA-N |
规范 SMILES |
C1=C2C=C(NC2=NC=C1Br)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


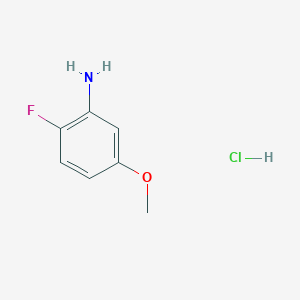
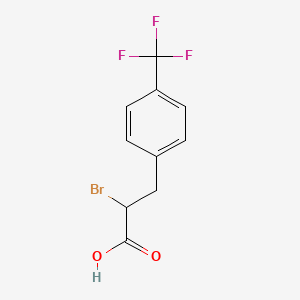
![6-Bromooxazolo[4,5-b]pyridine-2-carboxylic acid](/img/structure/B13006100.png)

![6-(tert-Butoxycarbonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-4-carboxylicacid](/img/structure/B13006117.png)
![4-Chloro-2-methoxypyrrolo[2,1-f][1,2,4]triazine](/img/structure/B13006123.png)

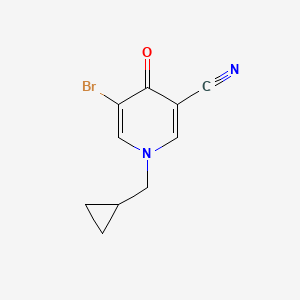
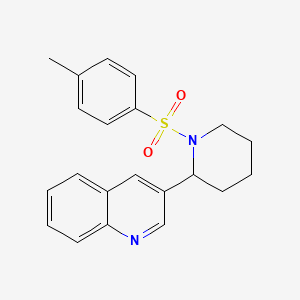
![5-methyl-1H-pyrrolo[2,3-b]pyridin-4-ol](/img/structure/B13006142.png)
![1-((1,3-Dimethyl-1H-pyrazol-4-yl)sulfonyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B13006147.png)
